2-Benzyloxybenzoic acid

Description

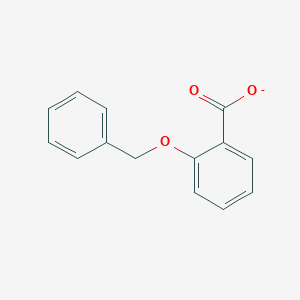

2-Benzyloxybenzoic acid (CAS: 14389-86-7) is an aromatic carboxylic acid derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol . It features a benzyl ether group (-OCH₂C₆H₅) at the ortho position of the benzoic acid core. This compound typically appears as a white to off-white crystalline solid with a melting point range of 74–78°C . It is synthesized via alkaline hydrolysis of methyl 2-benzyloxybenzoate, achieving yields up to 87% under optimized conditions .

The benzyloxy group enhances lipophilicity, making it useful in pharmaceutical intermediates and organic synthesis . Its structural flexibility allows for modifications in drug design, particularly in prodrug formulations where controlled release is required.

Properties

IUPAC Name |

2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOYUTKNPLBTMT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-86-7 | |

| Record name | Benzoic acid, 2-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Scientific Research Applications

2-Benzyloxybenzoic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-benzyloxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

Lipophilicity : The benzyloxy group in this compound imparts higher lipophilicity than ethoxy or methoxy derivatives, influencing its pharmacokinetic properties .

Reactivity : The benzoyl group in 2-benzoylbenzoic acid enables coordination with metals (e.g., zinc), forming luminescent complexes, whereas the benzyloxy group is less reactive but stabilizes the compound under acidic conditions .

Synthetic Complexity: 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid requires multi-step synthesis involving coupling reactions, contrasting with the straightforward hydrolysis used for this compound .

Chemical Reactions Analysis

Reduction Reactions

Reduction reactions are also significant for modifying the functional groups in 2-benzyloxybenzoic acid.

-

Hydrogenation : The hydrogenation of this compound can lead to the reduction of double bonds or the removal of protecting groups. For example, hydrogenation in the presence of palladium on carbon can simultaneously reduce double bonds and deprotect ether functionalities .

Cyclization Reactions

Cyclization reactions involving this compound yield various cyclic compounds:

-

Photochemical Spirocyclization : Recent studies have demonstrated that under photoredox conditions, 2-benzyloxybenzoic acids can undergo dearomative spirocyclization to form spirochromanones. This reaction is particularly effective for substrates with electron-rich substituents on the aromatic ring .

-

Formation of Benzofuranones : The treatment of diazoketones derived from this compound with rhodium(II) acetate results in cyclization that yields benzofuranone derivatives through intramolecular reactions involving carbenoid intermediates .

Characterization Techniques

The characterization of products derived from reactions involving this compound typically employs various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for elucidating the structure of synthesized compounds, providing information on hydrogen and carbon environments.

-

Infrared (IR) Spectroscopy : Useful for identifying functional groups present in the compounds.

-

Mass Spectrometry (MS) : Employed for determining molecular weights and confirming structures.

Table 1: Physicochemical Data of Selected Derivatives

| Compound Name | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 2-Bromophenyl Salicylate | - | - | -OH, -Br, Aromatic Ring |

| Methyl 4-(Benzyloxy)-3,5-dimethoxybenzoate | 69 | - | -OCH₃, -O-Bn |

| Benzofuranone | - | - | Aromatic Ring, Ether |

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Benzyloxybenzoic acid?

- Methodology : this compound can be synthesized via benzylation of 2-hydroxybenzoic acid. A typical approach involves reacting 2-hydroxybenzoic acid with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) under reflux . Alternative routes may use Friedel-Crafts acylation analogs, as seen in similar compounds (e.g., o-benzoylbenzoic acid synthesis using AlCl₃ and benzene) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization from ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks, as the compound may generate dust or vapors during heating .

- Store in a cool, dry place away from oxidizers and acids. Dispose of waste via certified hazardous waste handlers, complying with local regulations .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis yield of this compound?

- Experimental Design :

- Use a central composite design (CCD) to evaluate variables such as reaction temperature, molar ratio of benzyl chloride to 2-hydroxybenzoic acid, and solvent volume.

- Analyze interactions between factors using ANOVA to identify optimal conditions. For example, a study on benzoic acid derivatives achieved a 92% yield by optimizing temperature (80–100°C) and reagent stoichiometry .

Q. What advanced analytical techniques validate the structural integrity and purity of this compound?

- Characterization Workflow :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- NMR : Compare ¹H NMR peaks (e.g., benzyl protons at δ 4.9–5.1 ppm, aromatic protons at δ 7.2–7.8 ppm) to reference spectra .

- Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 242.1 (C₁₄H₁₂O₃⁻) .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting point (~140–142°C) and decomposition thresholds .

Q. How should researchers resolve discrepancies in reactivity data between this compound and its analogs?

- Case Study : If this compound exhibits lower electrophilic substitution reactivity compared to 2-phenoxybenzoic acid:

Hypothesis Testing : Evaluate steric effects of the benzyl group vs. phenyl group using computational modeling (e.g., DFT calculations for charge distribution) .

Experimental Validation : Conduct competitive reactions under identical conditions (e.g., nitration with HNO₃/H₂SO₄) and compare product ratios via GC-MS .

- Contradiction Analysis : Cross-reference synthetic conditions (e.g., solvent polarity, catalyst loadings) from independent studies to identify confounding factors .

Methodological Resources

- Spectral Data : NIST Chemistry WebBook provides reference IR and NMR spectra for benchmarking .

- Synthetic Optimization : Adapt RSM frameworks from benzoic acid production studies to design efficient reaction protocols .

- Safety Compliance : Follow TCI America and ACETO CORPORATION guidelines for storage, handling, and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.